REACTION_CXSMILES
|
[N:1]#[C:2][NH2:3].[Na].[CH3:5][C:6]([N:10]=[C:11]=[S:12])([CH3:9])[CH2:7][CH3:8]>C(O)C>[C:2]([NH:3][C:11]([NH:10][C:6]([CH3:9])([CH3:5])[CH2:7][CH3:8])=[S:12])#[N:1] |f:0.1,^1:3|
|
Name
|
|
Quantity
|
0.64 g
|
Type
|
reactant
|
Smiles
|
N#CN.[Na]
|
Name
|
|
Quantity
|
1.29 g
|
Type
|
reactant
|
Smiles
|
CC(CC)(C)N=C=S
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added slowly at room temperature
|
Type
|
CUSTOM
|
Details
|
Exothermic reaction
|
Type
|
ADDITION
|
Details
|
occurred during addition and near the end of the addition
|
Type
|
TEMPERATURE
|
Details
|
heated at 75° C. for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
the solid was filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate solution was concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)NC(=S)NC(CC)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 93.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |